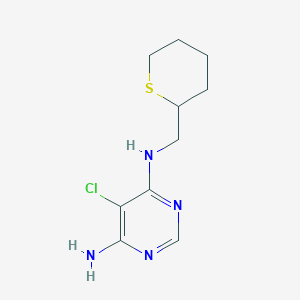![molecular formula C9H13BrN2O B6634125 4-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6634125.png)
4-[(5-Bromopyridin-3-yl)amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Bromopyridin-3-yl)amino]butan-1-ol is a chemical compound used in scientific research. It is also known as 3-Amino-5-bromopyridine-4-butanol or ABP-688. This chemical compound is used to study the mechanism of action of certain receptors in the human body.
Mecanismo De Acción
The mechanism of action of 4-[(5-Bromopyridin-3-yl)amino]butan-1-ol involves the binding of this compound to the allosteric site of mGluR5. This binding enhances the activity of the receptor and leads to downstream signaling pathways. The activation of mGluR5 has been shown to regulate the release of neurotransmitters such as glutamate, GABA, and dopamine. This regulation of neurotransmitter release is important for various physiological processes such as learning, memory, and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(5-Bromopyridin-3-yl)amino]butan-1-ol are mainly related to the regulation of neurotransmitter release. The binding of this compound to mGluR5 enhances the activity of the receptor, which leads to the regulation of neurotransmitter release. This regulation of neurotransmitter release has been shown to have an impact on various physiological processes such as learning, memory, and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(5-Bromopyridin-3-yl)amino]butan-1-ol in lab experiments are mainly related to its specificity for mGluR5. This compound has a high affinity for mGluR5 and does not bind to other receptors. This specificity allows researchers to study the effects of mGluR5 activation without interference from other receptors. The limitations of using this compound in lab experiments are related to its complex synthesis method and high cost.
Direcciones Futuras
There are several future directions for the use of 4-[(5-Bromopyridin-3-yl)amino]butan-1-ol in scientific research. One direction is to study the effects of mGluR5 activation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to develop more potent and selective compounds that can target mGluR5 with higher specificity and affinity. Additionally, the use of 4-[(5-Bromopyridin-3-yl)amino]butan-1-ol in combination with other compounds can help in understanding the complex signaling pathways involved in mGluR5 activation.
Métodos De Síntesis
The synthesis of 4-[(5-Bromopyridin-3-yl)amino]butan-1-ol is a complex process that requires expertise in organic chemistry. The synthesis of this compound involves the reaction of 5-bromopyridine-3-amine with 4-chlorobutanal in the presence of a reducing agent. The reaction is carried out in anhydrous conditions and requires careful monitoring of the temperature and reaction time. The final product is purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
4-[(5-Bromopyridin-3-yl)amino]butan-1-ol is used in scientific research to study the mechanism of action of certain receptors in the human body. This compound is known to bind to the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes such as learning, memory, and synaptic plasticity. The binding of 4-[(5-Bromopyridin-3-yl)amino]butan-1-ol to mGluR5 helps in understanding the signaling pathways and downstream effects of this receptor.
Propiedades
IUPAC Name |
4-[(5-bromopyridin-3-yl)amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c10-8-5-9(7-11-6-8)12-3-1-2-4-13/h5-7,12-13H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXYUDILHYPMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)NCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromopyridin-3-yl)amino]butan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine](/img/structure/B6634047.png)
![5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634063.png)

![5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634076.png)
![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)

![N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6634094.png)
![N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B6634100.png)

![1-[(3-Chloro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6634110.png)
![2-[(2-Bromofuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6634136.png)
![1-[(2-Bromofuran-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6634139.png)
![1-[(2-Bromofuran-3-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B6634148.png)